2-Bromo-3-methyl-1,4-naphthalenediol
Description
Contextualization of Halogenated Naphthalenediols in Organic Synthesis
Halogenated organic compounds are a cornerstone of synthetic organic chemistry, offering a versatile toolkit for the construction of complex molecules. nih.govnoaa.gov The presence of a halogen atom, such as bromine, on an aromatic ring like naphthalene (B1677914) introduces a site of controlled reactivity. The carbon-halogen bond can participate in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The hydroxyl groups of a naphthalenediol moiety also play a crucial role. They can be converted into other functional groups, act as directing groups in electrophilic aromatic substitution reactions, or be involved in the formation of esters and ethers. The interplay between the bromo and hydroxyl substituents in a molecule like 2-Bromo-3-methyl-1,4-naphthalenediol would be a key factor in its synthetic utility, allowing for sequential and regioselective modifications. The methyl group further influences the electronic environment and steric accessibility of the adjacent functional groups.
Significance of Naphthalene Scaffolds in Advanced Chemical Research
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid, planar structure provides a well-defined framework for the spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. A multitude of naphthalene derivatives have been developed as therapeutic agents, exhibiting a broad range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govijpsjournal.comekb.eg
In the realm of materials science, naphthalene-based molecules are investigated for their potential in organic electronics. Their aromatic nature and ability to engage in π-π stacking interactions make them suitable candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The strategic functionalization of the naphthalene core is a key strategy for tuning the electronic properties and solid-state packing of these materials.
Overview of Research Trajectories for Substituted Naphthalenediol Systems
Current research on substituted naphthalenediol systems is focused on several key areas. A major thrust is the development of new and efficient synthetic methodologies to access these compounds with high levels of regioselectivity and stereoselectivity. rsc.orgrsc.orgnih.gov This includes the exploration of novel catalytic systems and the use of greener and more sustainable synthetic routes.
Another significant research direction is the investigation of the biological activities of novel naphthalenediol derivatives. nih.gov By systematically varying the substituents on the naphthalene ring, researchers aim to identify new compounds with improved therapeutic efficacy and reduced side effects. The study of halogenated naphthochalcones and related compounds, for instance, has revealed promising antitumor activity. nih.gov
Furthermore, the unique photophysical properties of functionalized naphthalenes are being harnessed for the development of new fluorescent probes and sensors. These molecules can be designed to exhibit changes in their fluorescence emission in response to specific analytes or environmental conditions, making them valuable tools for bioimaging and environmental monitoring.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylnaphthalene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLZIYSQSHJQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409259 | |
| Record name | 1,4-Naphthalenediol, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39055-47-5 | |
| Record name | 1,4-Naphthalenediol, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-3-METHYL-1,4-NAPHTHALENEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Chemical Transformations of 2 Bromo 3 Methyl 1,4 Naphthalenediol
Chemical Transformations of the Naphthalenediol Core
The naphthalenediol core, an electron-rich aromatic system, is primed for certain types of reactions while being resistant to others. The hydroxyl and methyl groups are strong activating groups, significantly influencing the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Reactions
The two hydroxyl groups and the methyl group on the naphthalene (B1677914) ring are electron-donating, thereby activating the ring towards electrophilic aromatic substitution. This increased nucleophilicity facilitates reactions with various electrophiles. The directing effects of these substituents generally guide incoming electrophiles to the available positions on the aromatic ring. However, the positions are already substituted, which can lead to substitution on the other ring of the naphthalene system. The substitution pattern is influenced by both steric and electronic factors.
Common electrophilic aromatic substitution reactions applicable to such activated naphthalene systems include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid oxidation of the hydroquinone (B1673460) system and other side reactions.
Table 1: Illustrative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-substituted derivatives |
| Bromination | Br₂, FeBr₃ | Poly-brominated derivatives |
| Acylation | RCOCl, AlCl₃ | Acylated naphthalene derivatives |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the naphthalenediol core is generally not a favored pathway. wikipedia.orgmasterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org The hydroxyl and methyl groups in 2-Bromo-3-methyl-1,4-naphthalenediol are electron-donating, which disfavors the formation of the necessary anionic intermediate. Therefore, direct displacement of a group on the aromatic ring by a nucleophile is unlikely under standard SNAr conditions.
Reactions Involving the Bromine Substituent
The bromine atom at the 2-position is a key functional handle for a variety of synthetic transformations, including the formation of organometallic intermediates and participation in cross-coupling reactions.
Halogen-Metal Interconversions and Related Organometallic Chemistry
The carbon-bromine bond in this compound can undergo halogen-metal exchange, a fundamental reaction in organometallic chemistry. wikipedia.org This transformation is typically achieved using organolithium reagents, such as n-butyllithium, or through the formation of a Grignard reagent with magnesium metal. The presence of the acidic hydroxyl groups complicates this process, as the organometallic reagent would preferentially act as a base, deprotonating the hydroxyls. To circumvent this, the hydroxyl groups would likely require protection as ethers or silyl (B83357) ethers prior to the halogen-metal exchange. Alternatively, the use of a combination of reagents like isopropylmagnesium chloride and n-butyllithium has been shown to facilitate halogen-metal exchange in the presence of acidic protons under specific conditions. nih.gov The resulting organometallic species can then be reacted with a variety of electrophiles to introduce new functional groups at the 2-position.
Table 2: Halogen-Metal Exchange and Subsequent Reactions
| Step 1: Reagent(s) | Intermediate | Step 2: Electrophile | Final Product |
| 1. Protection (e.g., TBDMSCl, imidazole) 2. n-BuLi | 2-Lithio-3-methyl-1,4-bis(TBDMS-oxy)naphthalene | CO₂ then H₃O⁺ | 3-Methyl-1,4-dihydroxy-2-naphthalenecarboxylic acid |
| 1. Protection (e.g., MOMCl, DIPEA) 2. Mg, THF | 2-(Magnesiobromo)-3-methyl-1,4-bis(MOM-oxy)naphthalene | DMF then H₃O⁺ | 3-Methyl-1,4-dihydroxy-2-naphthaldehyde |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille-type)
The bromine substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. elsevierpure.com This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position.
The Stille coupling utilizes organotin reagents as the coupling partners. Similar to the Suzuki-Miyaura reaction, it provides a versatile method for carbon-carbon bond formation. The choice between Suzuki-Miyaura and Stille couplings often depends on the functional group tolerance and the availability of the organometallic reagent. As with halogen-metal exchange, protection of the hydroxyl groups is often necessary to prevent interference with the catalytic cycle.
Table 3: Illustrative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Base | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-3-methyl-1,4-naphthalenediol |
| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | 2-Vinyl-3-methyl-1,4-naphthalenediol |
Chemistry of the Hydroxyl Groups
The two hydroxyl groups at the 1- and 4-positions are key to the reactivity of the naphthalenediol system. They can undergo a variety of reactions typical of phenols and alcohols.
One of the most characteristic reactions of the 1,4-naphthalenediol moiety is oxidation to the corresponding 1,4-naphthoquinone. This transformation can be achieved with a range of oxidizing agents, such as iron(III) chloride, ceric ammonium (B1175870) nitrate (B79036) (CAN), or simply exposure to air, especially under basic conditions. The product of this reaction would be 2-bromo-3-methyl-1,4-naphthoquinone.
The hydroxyl groups can also be converted into ethers or esters . Etherification, for example with alkyl halides under basic conditions (Williamson ether synthesis), or esterification with acyl chlorides or anhydrides, would not only modify the properties of the molecule but also serve as a protection strategy for reactions at other sites of the molecule. The reactivity of the two hydroxyl groups might differ, potentially allowing for selective mono-functionalization under carefully controlled conditions. nih.gov
Table 4: Reactions of the Hydroxyl Groups
| Reaction Type | Reagent(s) | Product |
| Oxidation | FeCl₃ | 2-Bromo-3-methyl-1,4-naphthoquinone |
| Etherification | CH₃I, K₂CO₃ | 1,4-Dimethoxy-2-bromo-3-methylnaphthalene |
| Esterification | Acetic anhydride (B1165640), Pyridine | 2-Bromo-3-methyl-1,4-naphthalenediyl diacetate |
Esterification and Etherification Reactions
The hydroxyl groups of this compound are amenable to standard esterification and etherification reactions. These transformations are fundamental in modifying the compound's solubility, electronic properties, and for protecting the hydroxyl groups during subsequent synthetic steps.
Esterification: The conversion of the hydroxyl groups to esters can be achieved using various methods. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst readily yields the corresponding di-esters. While specific studies on the esterification of this compound are not extensively detailed in the provided search results, the general principles of phenol (B47542) esterification are applicable. The reactivity of the hydroxyl groups can be influenced by steric hindrance from the adjacent methyl and bromo groups.
Etherification: Similarly, the hydroxyl groups can be converted to ethers. A common method involves reaction with alkyl halides in the presence of a base (Williamson ether synthesis). For example, methylation using dimethyl sulfate (B86663) and a base like sodium hydroxide (B78521) would yield 2-Bromo-1,4-dimethoxy-3-methylnaphthalene. The formation of this diether is a key step in the synthesis of this and related compounds, often starting from 2-methyl-1,4-naphthoquinone. The methoxy (B1213986) groups in the resulting ether can be subsequently demethylated back to hydroxyl groups under strong acidic conditions, such as with hydrobromic acid in acetic acid, demonstrating the reversible nature of this protection strategy.
Oxidation-Reduction Equilibria with Naphthoquinone Analogues
The 1,4-naphthalenediol moiety of the title compound is the reduced form of a 1,4-naphthoquinone. This relationship allows for facile oxidation-reduction (redox) equilibria.
The oxidation of this compound yields the corresponding 2-Bromo-3-methyl-1,4-naphthoquinone. This transformation can be accomplished using a variety of oxidizing agents. Conversely, the naphthoquinone can be reduced back to the naphthalenediol. This redox relationship is fundamental to the chemistry of this class of compounds and is often exploited in synthetic strategies. For example, the synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene starts with the catalytic hydrogenation of 2-methyl-1,4-naphthoquinone to the corresponding diol, which is then methylated and subsequently brominated.
The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the naphthoquinone ring influences its electrochemical potential and reactivity in redox reactions.
Dimerization and Oligomerization Pathways
This compound and its corresponding quinone are precursors to various dimeric and oligomeric structures. These reactions often proceed through complex mechanisms, leading to structurally diverse products.
Stille-type Dimerization Reactions
From its oxidized form, 2-bromo-3-methyl-1,4-naphthoquinone, 2,2'-dimeric naphthoquinones can be synthesized. nih.gov This transformation is achieved through a one-pot Stille-type reaction that proceeds via a vinylstannane intermediate. nih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.
Domino Reactions Leading to Polycyclic Structures (e.g., Oxepines)
Unexpected domino reactions involving 2-bromo-3-methyl-1,4-naphthoquinones can lead to the formation of oxepine-containing structures. nih.gov These reactions are initiated from the 1,4-dihydroxynaphthalene (B165239) species, which is the subject of this article. nih.gov This highlights how the reactivity of the diol can be harnessed to construct complex, fused polycyclic systems in a single synthetic operation.
Michael/Darzens Reactions and Epoxide Formation
The reaction of 2-bromo-3-methyl-1,4-naphthoquinone can lead to the formation of epoxides through a Michael/Darzens reaction sequence. nih.gov This process involves the intermediacy of o-quinone methides. nih.gov The Darzens reaction typically involves the condensation of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.org In the context of 2-bromo-3-methyl-1,4-naphthoquinone, a strong base can abstract a proton from the methyl group, initiating a cascade of reactions that ultimately results in the formation of an epoxide. nih.gov For instance, the reaction with 1,3-propanedithiol (B87085) in the presence of triethylamine (B128534) yields a novel epoxide as the major product. nih.gov
Rearrangement Reactions and Structural Reorganizations
The naphthalene skeleton of this compound and its derivatives can undergo various rearrangement reactions, leading to significant structural reorganization. While specific examples for the title compound are not directly available, related bromo-naphthol systems exhibit interesting rearrangement pathways. For instance, 2-bromo-1-naphthol can react with arylacetonitriles in the presence of a strong base like lithium tetramethylpiperidide (LiTMP) to yield rearranged 3-benzyl-1-hydroxynaphthalene-2-carbonitriles. rsc.orgresearchgate.net This transformation is proposed to proceed through a tandem addition-rearrangement pathway involving a didehydronaphthalene (aryne) intermediate. rsc.orgresearchgate.net
Derivatives and Analogues of 2 Bromo 3 Methyl 1,4 Naphthalenediol
Structural Modifications of the Naphthalenediol Scaffold
The inherent reactivity of the hydroxyl and aromatic functionalities of the naphthalenediol core allows for a diverse range of chemical transformations. These modifications are pivotal in fine-tuning the electronic and steric properties of the parent compound.
Ether and Ester Derivatives
The hydroxyl groups of 2-Bromo-3-methyl-1,4-naphthalenediol are readily converted into ether and ester functionalities, leading to compounds with altered solubility, stability, and biological activity.
2-Bromo-1,4-dimethoxy-3-methylnaphthalene: This diether derivative is a key intermediate in organic synthesis. Its preparation can be achieved through a three-step process commencing with 2-methyl-1,4-naphthoquinone. The synthesis involves catalytic hydrogenation, followed by methylation with dimethyl sulfate (B86663), and finally, bromination to yield the target compound. An alternative approach involves the direct bromination of 1,4-dimethoxynaphthalene (B104105) in glacial acetic acid. prepchem.com
1,4-Diacetate Derivative: Acetylation of the hydroxyl groups yields the corresponding 1,4-diacetate ester. This transformation is typically achieved using acetic anhydride (B1165640) in the presence of a suitable catalyst. The resulting diacetate exhibits modified chemical reactivity and can serve as a protecting group strategy in multi-step syntheses.
Table 1: Ether and Ester Derivatives of this compound
| Derivative | Synthesis Method | Key Features |
|---|---|---|
| 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | Methylation of this compound with dimethyl sulfate. | Important synthetic intermediate. |
| 1,4-Diacetate of this compound | Acetylation of this compound with acetic anhydride. | Modified reactivity, useful as a protected form. |
Pyrrole-Fused and Other Heterocyclic Naphthalene (B1677914) Analogues
The fusion of heterocyclic rings, such as pyrrole (B145914), to the naphthalene framework introduces novel electronic and structural features. The synthesis of these analogues often involves multi-step sequences. For instance, the preparation of 1,8-acyl pyrrolyl naphthalenes can be challenging due to the propensity of the pyrrole moiety toward electrophilic substitution. mdpi.com The synthesis of chalcone-like compounds based on naphthalene, furan, and pyrrole has also been explored, yielding analogues with a range of biological activities. researchgate.nettmu.edu.twepa.gov These synthetic efforts highlight the modular nature of the naphthalene scaffold in constructing complex heterocyclic systems. researchgate.nettmu.edu.twepa.gov
Isotopic Labeling and Mechanistic Probes
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. The incorporation of stable isotopes like deuterium (B1214612) allows for the tracking of molecules and provides insights into bond-forming and bond-breaking processes.
Synthesis and Application of Deuterated Naphthalenediol Analogues
The synthesis of deuterated naphthalenediol analogues, such as 2-Methyl-1,4-naphthalenediol-d8, provides valuable probes for mechanistic studies. The introduction of deuterium can be achieved through various methods, including the use of deuterated reagents like [D4]methanol, which is a readily accessible source for creating C-CD3 bonds. nih.gov The synthesis of para-deuterated 1-methoxynaphthalene, for example, can be accomplished through a multi-step sequence involving nitration, reduction, diazotization, and a Grignard reaction with a deuterium source. youtube.com These labeled compounds are crucial for investigating kinetic isotope effects and understanding the stereochemistry of chemical and enzymatic reactions. arkat-usa.org
Design and Synthesis of Advanced Naphthalene-Based Scaffolds
The naphthalene core is a privileged scaffold in medicinal chemistry and materials science. ijpsjournal.com Its rigid, planar structure provides a foundation for the spatial arrangement of functional groups. The design and synthesis of novel naphthalene-based scaffolds often involve strategic derivatization to enhance biological activity or create unique material properties. ijpsjournal.comnih.govnih.govosti.gov For example, naphthalene-chalcone hybrids have been synthesized and evaluated for various biological activities. nih.gov The synthesis of these advanced scaffolds can be achieved through various synthetic strategies, including transition metal-free methods for preparing key building blocks like 2-bromo-3-(bromomethyl)naphthalene. bohrium.comdergipark.org.tr The development of naphthalene-1,4-dione analogues has also been a focus of research, with modifications at various positions of the ring system to optimize their properties. nih.govrsc.org
Insufficient Information Available for this compound
Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information on the chemical compound This compound . While data is available for the related quinone form, 2-Bromo-3-methyl-1,4-naphthoquinone , and other naphthalene derivatives, detailed spectroscopic and computational studies for the diol compound as requested are not present in the public domain.
The investigation sought to find specific experimental data and theoretical analyses pertaining to the molecular structure and quantum chemical properties of this compound. However, the search did not yield the necessary detailed findings to populate the requested sections on its spectroscopic and computational characterization.
One study on the dimerization of 2-bromo-3-methyl-1,4-naphthoquinones mentions the involvement of a 1,4-dihydroxynaphthalene (B165239) species in a domino reaction, which suggests that this compound may exist as a transient intermediate. nih.gov Nevertheless, the study does not provide any characterization data for this specific diol.
Without access to experimental spectra (NMR, MS, IR, UV-Vis) or computational studies (DFT), it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. The creation of data tables and an in-depth discussion of research findings are therefore unachievable at this time.
Further research or de novo synthesis and analysis of the compound would be required to generate the data necessary to fulfill the request.
Spectroscopic Characterization and Computational Studies
Theoretical and Quantum Chemical Investigations
Analysis of Molecular Conformation and Stereochemistry
Computational studies on similar substituted naphthoquinones, such as 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, indicate that the naphthalene (B1677914) ring system itself remains essentially planar. nih.gov In this related molecule, the substituent at the C3 position is rotated out of the plane of the naphthalenedione ring. nih.gov A similar deviation from planarity for the methyl group in 2-bromo-3-methyl-1,4-naphthalenediol can be anticipated. The bromine atom at the C2 position, being larger than a hydrogen atom, will also create steric hindrance, potentially causing slight distortions in the local geometry of the naphthalene ring.
In the case of methyl 1-bromo-2-naphthoate, another related compound, the methoxycarbonyl group is observed to be twisted with respect to the naphthalene ring system, with a dihedral angle of 29.8 (3)°. nih.gov This suggests that substituents on the naphthalene core can adopt non-planar orientations to minimize steric strain.
Furthermore, studies on the stereochemistry of chiral 2-substituted chromanes, which also contain a heterocyclic ring, have shown that the type and position of substituents dictate the ring's conformation, often described by P- (plus) or M- (minus) helicity. mdpi.com While this compound is not inherently chiral, if it were to participate in interactions with chiral molecules or environments, the steric influence of the bromo and methyl groups could induce a preferred, albeit non-covalent, chiral conformation. The equatorial or axial positioning of these substituents would be a key determinant of the molecule's three-dimensional shape and could influence its biological interactions.
Prediction of Chemical Properties and Reactivity Parameters (e.g., Bond Dissociation Enthalpies)
The chemical reactivity of this compound can be predicted by examining key parameters such as bond dissociation enthalpies (BDEs). The C-Br bond is a significant feature of this molecule, and its BDE is indicative of the energy required to break this bond, a critical step in many chemical reactions.
While specific BDE data for this compound is not available, general trends for C-Br bonds in aromatic systems can provide valuable insights. Computational studies on halo-heterocycles have shown a strong correlation between C-Br and C-Cl BDEs, with C-Cl bonds being consistently stronger. nih.gov For a range of heterocyclic compounds, the C-Br BDE was found to be, on average, 7.55 ± 0.42 kcal/mol lower than the corresponding C-Cl BDE. nih.gov
A detailed computational study on the dissociation of the carbon-bromine bond in the 1-bromo-2-methylnaphthalene (B105000) radical anion revealed that electron transfer is a key step in facilitating the cleavage of the C-Br bond. mdpi.com For the neutral molecule, the energy required for dissociation is significant (larger than 50 kJ mol⁻¹), indicating a relatively stable C-Br bond. mdpi.com However, upon reduction to the radical anion, the C-Br bond is substantially weakened, leading to dissociation. mdpi.com This suggests that the reactivity of the C-Br bond in this compound could be significantly enhanced under reducing conditions.
The table below presents a compilation of representative C-X (X = Br, Cl) bond dissociation enthalpies from various sources to provide a comparative context for the expected BDE in this compound.
Table 1: Representative Carbon-Halogen Bond Dissociation Enthalpies (BDEs)
| Compound/Bond Type | BDE (kcal/mol) | Method |
|---|---|---|
| C-Br in Bromomethane | 70 | Analysis of data nist.gov |
| C-Cl in Chloromethane | 84 | Analysis of data |
| C-Br in various heterocycles (average difference to C-Cl) | ~7.6 lower than C-Cl | Computational (B3LYP) nih.gov |
| C-Cl in 4-chloropyrimidine | ~85 | Computational (B3LYP) nih.gov |
This table is for illustrative purposes and the values are for related, not the title, compound.
The reactivity of the hydroxyl groups at the C1 and C4 positions is also a critical aspect of the molecule's chemical properties. These groups can undergo oxidation to form the corresponding 2-bromo-3-methyl-1,4-naphthoquinone. The ease of this oxidation will be influenced by the electronic effects of the bromo and methyl substituents. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group will modulate the redox potential of the naphthalenediol system.
Applications in Advanced Chemical Research and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block for Complex Molecules
2-Bromo-3-methyl-1,4-naphthalenediol is a highly functionalized naphthalene (B1677914) derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites: two hydroxyl groups, a bromine atom, and a methyl group on a rigid aromatic core. These functional groups can be selectively manipulated to build intricate molecular architectures.
The compound is often prepared from its dimethoxy precursor, 2-bromo-1,4-dimethoxy-3-methyl-naphthalene, through demethylation under strong acidic conditions. This precursor is known to participate in various cross-coupling reactions, and the resulting diol can be re-functionalized to engage in similar transformations. The bromine atom, for instance, is amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl derivatives and angularly fused polyaromatic compounds, which are of interest for their potential pharmacological activities.
The hydroxyl groups of this compound can undergo a range of reactions, including etherification, esterification, and oxidation to the corresponding naphthoquinone. These transformations are fundamental in diversifying the molecular structure and introducing new functionalities. The methyl group can also be a site for further chemical modification, such as radical bromination, to introduce another point of attachment for building more complex molecules.
Reactive Sites of this compound and Their Transformations
| Functional Group | Position | Potential Reactions | Resulting Structures |
| Bromine | C2 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Biaryls, alkynyl-naphthalenes, amino-naphthalenes |
| Hydroxyl | C1, C4 | Etherification, Esterification, Oxidation | Ethers, Esters, Naphthoquinones |
| Methyl | C3 | Radical Halogenation | Halomethyl derivatives |
| Aromatic Ring | - | Electrophilic Substitution (under specific conditions) | Further substituted naphthalene core |
Contributions to Chromophore Design and Dye Chemistry (Focus on Chemical Principles)
The structural features of this compound make it a compelling scaffold for the design of novel chromophores and dyes. The naphthalene core constitutes a robust chromophoric system, and its electronic properties can be finely tuned by the substituents. The two hydroxyl groups at positions 1 and 4 are powerful auxochromes, capable of significantly influencing the absorption and emission characteristics of the molecule.
In dye chemistry, the color of a substance is determined by its ability to absorb light in the visible region of the electromagnetic spectrum. The hydroxyl groups in this compound can act as electron-donating groups, which can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. This effect can be further modulated by converting the hydroxyl groups into ethers or esters, or by their deprotonation under basic conditions to form naphthoxides, which are even stronger electron-donating groups.
The bromine atom at the C2 position also plays a crucial role. It can be substituted with various electron-donating or electron-withdrawing groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This provides a powerful tool for rationally designing dyes with specific colors and properties. For instance, introducing a strong electron-withdrawing group at this position while maintaining the electron-donating hydroxyl groups would create a "push-pull" system, which is a common strategy for designing dyes with intense absorption and interesting photophysical properties.
Influence of Substituents on the Chromophoric Properties of the Naphthalene Core
| Substituent | Position | Electronic Effect | Impact on Absorption Spectrum |
| Hydroxyl (-OH) | C1, C4 | Electron-donating (Auxochrome) | Bathochromic shift (deeper color) |
| Bromo (-Br) | C2 | Electron-withdrawing (Halogen) | Can be replaced by other functional groups to tune color |
| Methyl (-CH3) | C3 | Weakly electron-donating | Minor influence on color |
Development of Novel Molecular Scaffolds for Supramolecular Chemistry and Host-Guest Interactions
The rigid and pre-organized structure of this compound makes it an attractive building block for the construction of novel molecular scaffolds in supramolecular chemistry. The defined spatial arrangement of its functional groups allows for the design of host molecules capable of selective guest recognition and binding.
While direct synthesis of calixarene-like structures from this specific compound is not extensively documented, the underlying principles of its reactivity suggest its potential in this area. Calixarenes are macrocyclic compounds formed by the condensation of phenols and formaldehyde. Similarly, the hydroxyl groups of this compound could potentially be linked with other aromatic units through bridging reactions to form larger, cage-like structures. The bromine atom offers a versatile handle for introducing further functionality or for linking multiple naphthalenediol units together.
The hydroxyl groups are also capable of forming hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes in supramolecular chemistry. These groups can act as both hydrogen bond donors and acceptors, enabling the formation of well-defined aggregates or complexes with complementary guest molecules. The aromatic core can participate in π-π stacking interactions, further stabilizing such supramolecular assemblies. The combination of hydrogen bonding capabilities and the potential for covalent extension makes this compound a promising platform for developing new host systems for applications in sensing, catalysis, and molecular encapsulation.
Applications in Organic Electronics and Functional Materials (if chemical properties make it relevant, not product performance)
The inherent electronic properties of the naphthalene ring system in this compound suggest its relevance in the field of organic electronics and functional materials. The planar and extended π-conjugated system of the naphthalene core is conducive to charge transport, a key requirement for organic semiconductors.
The precursor, 2-bromo-1,4-dimethoxy-3-methyl-naphthalene, has been noted for its use in synthesizing organic semiconductors due to its planar aromatic structure. This property is retained in the diol derivative. The hydroxyl groups of this compound offer a significant advantage for the development of functional materials. They can be used to modify the electronic properties of the molecule, for example, by influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through derivatization.
Furthermore, the hydroxyl groups provide a means of anchoring the molecule to surfaces, such as the gate dielectric in an organic field-effect transistor (OFET), or for incorporating it into a polymer backbone to create a functional polymer. The bromine atom can be utilized to introduce other functional groups that can enhance intermolecular interactions and promote ordered packing in the solid state, which is crucial for efficient charge transport. The ability to systematically modify the structure of this compound through its various reactive sites makes it a versatile building block for the bottom-up design of new organic electronic materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
